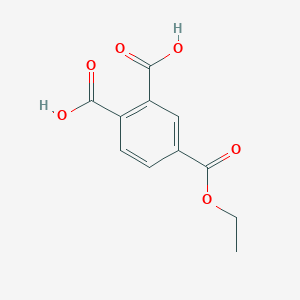

4-(Ethoxycarbonyl)phthalic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

4-(Ethoxycarbonyl)phthalic acid is a chemical compound that is a derivative of phthalic acid . It is involved in oxidative hydroxylation for the preparation of phenols .

Synthesis Analysis

Phthalic acid derivatives are synthesized from phthalic anhydride and specific alcohols by Fischer esterification . A Pd (II)-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates has been developed . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

4-(Ethoxycarbonyl)phthalic acid contains total 39 bond(s); 25 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis

Phthalimides, a structural motif frequently found in natural products, pharmaceuticals, and organic materials, are synthesized through the condensation of phthalic acids/anhydrides with primary amines . Phthalic acid is used as a catalyst for the one-pot three-component Biginelli synthesis of 3,4-dihydropyrimidin-2- (1 H )-one derivatives via β-keto esters, aldehyde derivatives, and urea/thiourea .Physical And Chemical Properties Analysis

Phthalic Acid is the main chemical compound that is applied as an anhydride to create chemicals like dyes, phthalates, saccharin, perfumes, and many other useful products. The Phthalic Acid boiling point is 289 °C (1013 hPa) (decomposition) . Many carboxylic acids are colorless liquids with disagreeable odors .科研应用

Environmental and Health Impacts of Phthalic Acid Esters

Phthalic acid esters are widely recognized for their applications as plasticizers in industrial polymers. Their omnipresence in commercial products leads to significant human and environmental exposure. Research has highlighted the cytotoxicity, endocrine disruption, and oxidative stress caused by certain phthalates, emphasizing the need for comprehensive assessments of their biological impacts (Mankidy et al., 2013).

Biodegradation of Phthalic Acid Esters

Studies on the biodegradation of Di-(2-ethylhexyl) Phthalate by bacterial strains like Rhodococcus ruber YC-YT1 reveal the potential for using microbial solutions to remediate environments contaminated by phthalic acid esters. Such research underscores the adaptability and application of microbial strains in degrading phthalates in various environments, including saline conditions (Yang et al., 2018).

Analytical Methods and Environmental Monitoring

The development of analytical methods for determining phthalate esters in environmental samples, such as indoor dust, plays a critical role in monitoring and assessing human exposure to these compounds. Such methods enable the identification of major phthalates in household environments and contribute to understanding exposure pathways and potential health risks (Kubwabo et al., 2013).

Potential for Endocrine Disruption and Health Effects

Phthalates, including 4-(Ethoxycarbonyl)phthalic acid by extension of its structural similarity to other phthalic acid esters, may have implications for human health due to their potential as endocrine disruptors. Research indicates that exposure to certain phthalates can adversely affect reproductive health, developmental processes, and may be associated with other health outcomes (Latini et al., 2006).

Safety And Hazards

未来方向

Phthalates have become a pervasive environmental contaminant because of their widespread applications. Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .

性质

IUPAC Name |

4-ethoxycarbonylphthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDWYLUYHRELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethoxycarbonyl)phthalic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2671974.png)

![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)